N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropanoylamino)benzamide
Description
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropanoylamino)benzamide is a complex organic compound characterized by its unique structural features. This compound contains a tert-butyl group, an oxolane ring, and a benzamide moiety, making it a subject of interest in various fields of chemical research and industrial applications.
Properties
IUPAC Name |
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-13(2)18(23)22-16-8-6-14(7-9-16)19(24)21-12-15-10-11-25-17(15)20(3,4)5/h6-9,13,15,17H,10-12H2,1-5H3,(H,21,24)(H,22,23)/t15-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSMCFSPDMIJK-WBVHZDCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCOC2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC[C@H]2CCO[C@@H]2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropanoylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropanoylamino)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropanoylamino)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropanoylamino)benzamide: shares similarities with other benzamide derivatives and oxolane-containing compounds.
tert-Butanesulfinamide: Known for its use in asymmetric synthesis and chiral auxiliary applications.
tert-Butyl group-containing compounds: Highlighted for their unique reactivity patterns and applications in various chemical transformations.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
